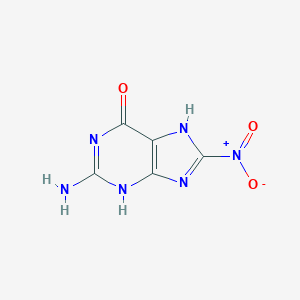

8-Nitroguanine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-8-nitro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJRKNFFYAOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399445 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168701-80-2 | |

| Record name | 8-Nitroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of 8 Nitroguanine Formation in Biological Contexts

Reactive Nitrogen Species (RNS) and Their Genesis

Reactive nitrogen species are a group of molecules derived from nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻). They are generated through enzymatic and non-enzymatic processes and play roles in both physiological signaling and pathological processes, particularly inflammation. wikipedia.orgebi.ac.uknih.gov

Nitric Oxide (NO) Production and Overproduction by Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (•NO) is a crucial biological mediator synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). nih.govmdpi.compreprints.org There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). While eNOS and nNOS are constitutively expressed and produce low levels of NO involved in physiological signaling, iNOS is typically induced in response to pro-inflammatory stimuli, such as cytokines and microbial products like lipopolysaccharide (LPS). wikipedia.orgnih.govmdpi.complos.orgmdpi.com Overexpression and sustained activity of iNOS lead to the production of high concentrations of NO, which can contribute to tissue damage and chronic inflammation. nih.govmdpi.complos.orgscripps.edu This overproduction is often regulated at the transcriptional level, with factors like NF-κB playing a key role in iNOS gene expression in immune cells such as macrophages. nih.govmdpi.com

Superoxide Anion (O₂•⁻) Generation

The superoxide anion (O₂•⁻) is a reactive oxygen species (ROS) generated in biological systems through the one-electron reduction of molecular oxygen. ontosight.ainih.govnih.gov It is produced by various cellular sources, including the mitochondrial electron transport chain, NADPH oxidases, and other enzymatic and non-enzymatic reactions. ontosight.ainih.govnih.govphysiology.orgresearchgate.net Superoxide plays roles in cell signaling and immune responses, but its overproduction can lead to oxidative stress and damage to biomolecules. ontosight.ainih.gov

Peroxynitrite (ONOO⁻) Formation from NO and O₂•⁻

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species formed by the rapid, diffusion-controlled reaction between nitric oxide (•NO) and superoxide anion (O₂•⁻). wikipedia.orgebi.ac.ukpreprints.orgphysiology.orgnih.govmdpi.comnih.govnih.govahajournals.orgoup.comahajournals.orgpnas.orgresearchgate.netnih.govmit.eduoup.com This reaction occurs at a very high rate, significantly faster than the dismutation of superoxide by superoxide dismutase. physiology.orgahajournals.org The formation of peroxynitrite is particularly favored in environments where both •NO and O₂•⁻ are produced in close proximity, such as in inflamed tissues where iNOS and NADPH oxidases are activated. wikipedia.orgplos.orgnih.govnih.govoup.combiolog.dejst.go.jp Peroxynitrite is a strong oxidant and nitrating agent capable of damaging a wide range of biomolecules, including DNA, proteins, and lipids. wikipedia.orgmdpi.comahajournals.orgresearchgate.netmit.edumdpi.com

Reaction Pathways Leading to 8-Nitroguanine

This compound is a significant nitrative DNA lesion that can be formed through different pathways involving reactive nitrogen species, primarily peroxynitrite and its decomposition products. mdpi.comnih.govjst.go.jpmdpi.comresearchgate.netcsic.es

Direct Reaction of Guanine (B1146940) with Peroxynitrite

One of the primary mechanisms for this compound formation involves the direct reaction of guanine with peroxynitrite (ONOO⁻). wikipedia.orgnih.govmdpi.comnih.govnih.govahajournals.orgoup.comoup.comgoogle.com Studies have shown that guanine reacts rapidly with peroxynitrite under physiological conditions to form this compound as a major product. nih.govoup.comoup.com This reaction can occur with free guanine, guanosine (B1672433), deoxyguanosine, or guanine within DNA. nih.govoup.comfigshare.comfrontiersin.org The formation of this compound has been observed to be dose-dependent with respect to peroxynitrite concentration in vitro. nih.govoup.comresearchgate.net

Research findings on the direct reaction of guanine with peroxynitrite have provided insights into the reaction kinetics and optimal conditions for this compound formation. For instance, studies have shown that the formation of this compound is maximal at approximately pH 8 and increases with peroxynitrite concentration. nih.govoup.comresearchgate.net The reaction is relatively fast, suggesting its potential biological relevance in vivo where peroxynitrite is generated. researchgate.net

Table 1: In vitro Formation of this compound from Guanine and Peroxynitrite

| Reactant | Oxidant | Conditions (pH) | Major Product | Observation | Source |

| Guanine | Peroxynitrite | ~8 | This compound | Formation is dose-dependent on ONOO⁻. nih.govoup.com | nih.govoup.com |

| Guanine | Peroxynitrite | Physiological | This compound | Rapid reaction observed. nih.govoup.comoup.com | nih.govoup.comoup.com |

Involvement of Guanine Radical Cation and Nitrogen Dioxide Radical (NO₂•)

Another significant pathway leading to this compound involves the formation of radical intermediates, specifically the guanine radical cation (G•⁺) and the nitrogen dioxide radical (NO₂•). ontosight.ainih.govmdpi.comacs.orgnih.govacs.org Peroxynitrite can undergo homolytic cleavage, particularly in the presence of carbon dioxide (which is abundant in biological systems), to produce carbonate radicals (CO₃•⁻) and nitrogen dioxide radicals (NO₂•). nih.govpnas.org

Guanine, having the lowest redox potential among the DNA bases, is particularly susceptible to one-electron oxidation, leading to the formation of the guanine radical cation (G•⁺). mdpi.commdpi.com This radical cation can be generated by various reactive species, including the carbonate radical derived from peroxynitrite decomposition. mdpi.compnas.org The guanine radical cation is relatively acidic and can deprotonate at physiological pH to form a neutral guanine radical (G•). mdpi.com

The nitrogen dioxide radical (NO₂•), generated from peroxynitrite decomposition or other sources, can then react with the guanine radical (G•) or the guanine radical cation (G•⁺) to form this compound or its radical cation, respectively. nih.govmdpi.comacs.orgnih.govacs.org The addition of NO₂• to the C8 position of the guanine radical is a key step in the formation of this compound. mdpi.comacs.org

Research has explored the detailed mechanisms of the reaction between the guanine radical cation and nitrogen dioxide radical, including the role of water molecules in stabilizing intermediates and lowering reaction barriers. nih.govacs.org These studies, often employing computational methods, provide insights into the chemical feasibility of this radical-mediated pathway in biological environments. nih.govacs.org

Table 2: Radical-Mediated Pathway to this compound

| Step | Reactants | Products | Key Intermediate(s) | Source |

| Peroxynitrite Decomposition (+ CO₂) | ONOO⁻ (+ CO₂) | CO₃•⁻ + NO₂• | Carbonate radical, NO₂ radical | nih.govpnas.org |

| Guanine Oxidation | Guanine + Oxidizing Species | Guanine radical cation (G•⁺) | G•⁺ | mdpi.commdpi.com |

| Deprotonation of G•⁺ | G•⁺ | Neutral guanine radical (G•) | G• | mdpi.com |

| Nitration | G• or G•⁺ + NO₂• | This compound or this compound radical cation | This compound, 8-nitroG•⁺ | nih.govmdpi.comacs.orgnih.govacs.org |

Detailed research findings highlight that both the direct reaction of guanine with peroxynitrite and the radical-mediated pathway involving guanine radicals and nitrogen dioxide contribute to the formation of this compound in biological systems. The relative contribution of each pathway can depend on the specific cellular environment and the fluxes of reactive species.

Catalytic Roles of Hydration in Formation

Theoretical studies investigating the reaction between the guanyl radical and nitrogen dioxide radical (NO₂•) have highlighted the catalytic role of specific water molecules in the formation of this compound nih.govacs.orgacs.org. These water molecules can facilitate proton transfer processes involved in the reaction mechanism, which can significantly lower the energy barrier for the reaction nih.govacs.org. The solvent effect of bulk aqueous media has also been considered in these theoretical models nih.govacs.org.

The reaction involves the addition of the NO₂• radical at the C8 position of different tautomers of the guanyl radical acs.org. During these reactions, the H8 proton can move through the complexed water molecules to deprotonated sites of the guanyl radical acs.org.

Cellular and Subcellular Localization of this compound Formation

Immunohistochemical studies using specific antibodies against this compound have been instrumental in identifying the cellular and subcellular locations where this modification occurs. These studies have revealed increased formation of this compound in various pathological conditions, particularly in inflamed tissues nih.govresearchgate.net.

Formation in DNA (e.g., Calf Thymus DNA)

This compound is formed in DNA as a result of nitrative damage nih.govjst.go.jpoup.comcaymanchem.comcsic.es. Studies using calf thymus DNA have demonstrated that this compound is formed in a dose-dependent manner when incubated with peroxynitrite in vitro researchgate.netnih.gov. The levels of this compound in calf thymus DNA increased with increasing concentrations of peroxynitrite mdpi.com. For instance, treatment with 2.5 µM peroxynitrite resulted in 211 µmol/mol of guanine, while 200 µM peroxynitrite yielded 5823 µmol/mol of guanine mdpi.com.

This compound formed in DNA is chemically unstable and can undergo spontaneous depurination, leading to the formation of apurinic sites and the release of free this compound nih.govjst.go.jpmybiosource.comoup.comresearchgate.netniph.go.jpmdpi.comgoogle.com. This depurination has a relatively low activation energy google.com. The half-life of this compound in DNA incubated at pH 7.4 and 37°C is approximately 4 hours mybiosource.comnih.gov.

In addition to in vitro studies, this compound formation has been observed in DNA in vivo under inflammatory conditions nih.govjst.go.jpoup.comnih.govresearchgate.netniph.go.jpcaymanchem.comresearchgate.netresearchgate.netatsjournals.orgatsjournals.orgmdpi.com. It has been detected in the nuclei of inflammatory and epithelial cells in inflamed tissues nih.govresearchgate.netniph.go.jpresearchgate.netatsjournals.org. For example, this compound immunoreactivity was observed in the nuclei of gastric gland epithelial cells in patients with H. pylori infection and in the nuclei of epithelial cells in a mouse model of inflammatory bowel disease researchgate.net.

Formation in RNA (e.g., Cellular RNA, Human Lung Carcinoma Cells)

8-Nitroguanosine (B126670), the ribonucleoside form of this compound, can also be formed in RNA due to nitrative stress mybiosource.comnih.govresearchgate.netcsic.esnih.govdojindo.comfrontiersin.org. Studies have shown that 8-nitroguanosine is formed in calf-liver RNA following exposure to various RNS, including synthetic peroxynitrite nih.gov. It is also formed in RNA by reactive species generated from SIN-1 (3-morpholino-sydnonimine) and those formed with myeloperoxidase or horseradish peroxidase in the presence of nitrite (B80452) and hydrogen peroxide nih.gov.

The formation of 8-nitroguanosine has been specifically investigated in human lung carcinoma cells. In cultured human lung carcinoma cells, 8-nitroguanosine was detected in total RNA after treatment with exogenous peroxynitrite nih.govfrontiersin.orgpnas.org. Studies in mice infected with influenza or Sendai virus demonstrated the formation of 8-nitroguanosine in lung tissue, primarily in the cytosol of bronchial and bronchiolar epithelial cells, in an iNOS-dependent manner frontiersin.orgpnas.org. The higher efficacy of 8-nitroguanosine formation in RNA compared to DNA may be attributed to the better stability of its nitrated guanine moiety pnas.org.

Immunoreactivity in Cytosol and Nucleus of Inflammatory and Epithelial Cells

Immunohistochemical analysis has consistently shown the presence of this compound immunoreactivity in both the cytosol and nucleus of inflammatory and epithelial cells in inflamed tissues nih.govresearchgate.netniph.go.jpresearchgate.netatsjournals.orgdojindo.comfrontiersin.org. This localization pattern has been observed in various conditions, including viral pneumonia in mice, liver fluke infection in hamsters, and gastritis in patients with H. pylori infection nih.govresearchgate.net.

In the liver of hamsters infected with Opisthorchis viverrini, this compound immunoreactivity was found mainly in the cytoplasm and slightly in the nucleus of inflammatory cells and epithelial lining of bile ducts niph.go.jp. In gastric gland epithelial cells of gastritis patients with H. pylori infection, this compound and 8-oxodG immunoreactivities co-localized primarily in the nuclei researchgate.net. In a mouse model of inflammatory bowel disease, this compound accumulated in both the nuclei and cytoplasm of epithelial cells and was also present in infiltrated inflammatory cells researchgate.net. Strong this compound immunostaining has also been observed in the cytoplasm of metaplastic epithelial cells in idiopathic pulmonary fibrosis and in both the nuclei and cytoplasm of malignant epithelial cells in squamous cell carcinoma of the lung atsjournals.orgatsjournals.org. Confocal and immunoelectron microscopy have further revealed the localization of this compound in the cytoplasm of metaplastic epithelial cells, mostly in mitochondria atsjournals.orgatsjournals.org.

Biological Impact and Mutagenic Potential of 8 Nitroguanine

DNA Lesion Dynamics and Instability

The behavior of 8-nitroguanine within the DNA helix is characterized by its chemical lability, which directly impacts genomic stability. nih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uk

Generation of Apurinic Sites

The spontaneous depurination of this compound from DNA directly results in the formation of apurinic (AP) sites. researchgate.netnih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uk These AP sites are common types of DNA lesions themselves and are considered non-coding lesions. researchgate.netnih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uk The presence of AP sites can impede fundamental DNA processes such as replication and transcription. researchgate.netnih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uk Furthermore, AP sites are inherently mutagenic, frequently leading to base substitutions, particularly transversions, during the process of translesion DNA synthesis. researchgate.netnih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uk The rapid generation of these AP sites from unstable this compound is a significant contributor to its genotoxic effects. nih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uk

Mutagenic Consequences of this compound

This compound is recognized as a highly mutagenic DNA lesion, primarily driving specific types of genetic alterations. researchgate.netnih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uk

Induction of G:C to T:A Transversions

A hallmark mutagenic consequence of this compound is its strong propensity to induce G:C to T:A transversion mutations. researchgate.netnih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uknih.govscbt.comresearchgate.net This specific mutational signature is characteristic of the damage caused by this compound. researchgate.netnih.govmdpi.comnih.govnih.govliverpool.ac.ukbioscience.co.uk The mechanism underlying this transversion involves the incorrect incorporation of adenine (B156593) opposite the this compound lesion during DNA replication. researchgate.netnih.govmdpi.comnih.govnih.govbioscience.co.ukresearchgate.net In subsequent rounds of replication, the mispaired adenine then templates the incorporation of thymine, ultimately resulting in a G:C to T:A transversion in the newly synthesized DNA strand. researchgate.netnih.govmdpi.comnih.govnih.govbioscience.co.ukresearchgate.net Research utilizing various experimental systems, including shuttle vectors, has provided evidence for the high frequency of these transversions induced by this compound. researchgate.netnih.govmdpi.comnih.govnih.govbioscience.co.uk

Preferential Incorporation of Adenine Opposite this compound during DNA Synthesis

A key event leading to the G:C to T:A transversion is the preferential incorporation of adenine (A) by DNA polymerases when encountering an this compound (8-NO2-G) lesion in the template strand. researchgate.netnih.govmdpi.comnih.govnih.govbioscience.co.ukresearchgate.net This mispairing is a crucial step in the mutagenic pathway initiated by this compound. researchgate.netnih.govmdpi.comnih.govnih.govbioscience.co.ukresearchgate.net The structural and electronic properties of this compound are believed to favor this mispairing with adenine over correct pairing with cytosine. researchgate.netnih.govmdpi.comnih.govnih.govbioscience.co.uk This preferential misincorporation has been observed in studies involving different DNA polymerases, including those involved in translesion DNA synthesis pathways. researchgate.netnih.govmdpi.comnih.govnih.govbioscience.co.ukresearchgate.net

Stalling of DNA Polymerases (e.g., Human DNA Polymerase β)

The presence of this compound lesions in the DNA template can act as a block or impediment to the progression of DNA polymerases during replication. nih.govresearchgate.net This can lead to the stalling of DNA synthesis at the site of the lesion. nih.govresearchgate.net Human DNA polymerase β (Pol β), an enzyme involved in base excision repair and short-patch DNA synthesis, has been specifically shown to be stalled by this compound. nih.govresearchgate.net The stalling of polymerases by DNA lesions like this compound can have significant downstream consequences, including potential replication fork collapse, the induction of DNA breaks, and the activation of error-prone translesion synthesis pathways as a mechanism to bypass the lesion. nih.govresearchgate.net

Translesion DNA Synthesis (TLS) Past Apurinic Sites and this compound

This compound formed within DNA is chemically unstable and prone to spontaneous release, a process known as depurination. This results in the formation of an apurinic (AP) site nih.govresearchgate.netmdpi.commdpi.comnih.gov. AP sites are mutagenic lesions. During DNA synthesis, adenine is preferentially incorporated opposite an AP site, following what is sometimes referred to as the "A-rule," which can lead to G:C to T:A transversions nih.govmdpi.comnih.gov.

Translesion DNA synthesis (TLS) is a mechanism by which specialized DNA polymerases bypass DNA lesions that would otherwise stall replicative polymerases. DNA polymerase ζ (composed of Rev1 and Rev3 subunits) is involved in cellular tolerance to DNA damage induced by nitric oxide, including bypass of apurinic sites nih.govmdpi.comnih.gov. However, this polymerase is error-prone and can contribute to the accumulation of point mutations nih.govnih.gov.

Alternatively, adenine can be preferentially incorporated opposite the this compound lesion itself during DNA synthesis nih.gov. Studies using cell-free systems have shown that DNA polymerases such as polymerase η and a truncated form of polymerase κ can catalyze the incorporation of adenine opposite this compound mdpi.comnih.gov. This misincorporation directly leads to G:C to T:A transversions nih.govmdpi.comnih.gov. Experimental evidence supports the mutagenic potential of this compound, primarily resulting in G:C to T:A transversions nih.gov.

Influence on Proto-oncogenes (e.g., K-Ras) and Tumor Suppressor Genes (e.g., p53)

The mutagenic potential of this compound has implications for critical genes involved in cell growth regulation, such as proto-oncogenes and tumor suppressor genes. Experimental evidence indicates that this compound formation occurs in vivo in the ras gene and the p53 tumor suppressor gene in the context of lung and liver cancer nih.gov. This suggests that DNA damage mediated by reactive oxygen and nitrogen species, leading to lesions like this compound, can contribute to carcinogenesis through the activation of proto-oncogenes and the inactivation of tumor suppressor genes nih.gov.

Mutations in the TP53 gene (which encodes the p53 protein) are frequently observed in human cancers and are considered key drivers of carcinogenesis nih.govmdpi.com. The formation of this compound has been linked to inflammation-related carcinogenesis where mutations in genes like TP53 and KRAS are prevalent nih.govwindows.netcore.ac.uk. Specifically, this compound has been found to co-localize with mutant KRAS, suggesting a direct or indirect involvement in the signaling cascades associated with oncogenic KRAS nih.gov. These findings underscore the role of this compound-induced DNA damage in the genetic alterations that drive the development and progression of cancer.

Impact on RNA Function and Metabolism

Beyond its effects on DNA, this compound can also form in RNA researchgate.netnih.govresearchgate.net. The ribonucleoside form, 8-nitroguanosine (B126670), is formed in RNA following exposure to reactive nitrogen species, including peroxynitrite nih.gov. While 8-nitro-2'-deoxyguanosine (B12904573) in DNA is relatively unstable and undergoes rapid depurination, 8-nitroguanosine in RNA has been found to be much more stable nih.gov.

The presence of this compound (as 8-nitroguanosine) in RNA molecules may interfere with their normal functions and metabolism researchgate.netnih.govresearchgate.net. Although the precise mechanisms are still under investigation, modifications to RNA bases can potentially affect processes such as transcription, translation, RNA processing, and the stability of RNA molecules. The formation of 8-nitroguanosine in cellular RNA has been proposed as a potential biomarker for exposure to endogenous reactive nitrogen species in tissues and cells nih.gov.

Modulation of Enzyme Activities

Nitrated guanine (B1146940) nucleosides and nucleotides, including this compound derivatives, have the potential to directly disturb or modulate the activity of various important enzymes researchgate.netnih.govresearchgate.net. This modulation can occur through different mechanisms, including direct interaction with the enzyme or through the formation of modified signaling molecules.

GTP-binding Proteins

GTP-binding proteins, such as the Ras family of small GTPases, play crucial roles in cell signaling pathways that regulate processes like cell growth, differentiation, and survival mdpi.com. These proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Nitrated guanine nucleosides and nucleotides in the cellular nucleotide pool may affect the function of these proteins researchgate.netnih.govresearchgate.net. For instance, 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP), a nitrated cyclic nucleotide derived from GTP, has been shown to act as a physiological ligand that can activate H-Ras protein frontiersin.org. This activation can lead to the translocation of H-Ras to specific membrane domains and the subsequent activation of downstream signaling pathways frontiersin.org.

cGMP-dependent Enzymes

cGMP-dependent enzymes, particularly cGMP-dependent protein kinases (PKG), are key mediators of signaling pathways initiated by nitric oxide and cGMP jst.go.jp. 8-nitro-cGMP, a nitrated derivative of cGMP, has emerged as a molecule with significant signaling functions frontiersin.orgnii.ac.jp. It can activate cGMP-dependent protein kinases to an extent comparable to that of native cGMP jst.go.jp.

8 Nitroguanine in Disease Pathogenesis and Biomarker Applications

Inflammation-Related Carcinogenesis

Chronic inflammation is a significant contributor to the development of a substantial percentage of human cancers, estimated to be around 25% nih.govd-nb.infomdpi.commdpi.com. Under inflammatory conditions, the production of reactive oxygen and nitrogen species by inflammatory and epithelial cells can lead to DNA damage, including the formation of 8-nitroguanine nih.govd-nb.infomdpi.commdpi.com. This DNA damage is believed to drive the accumulation of genetic alterations necessary for carcinogenesis nih.gov.

This compound formation is considered a key molecular event common to various types of inflammation-related cancers nih.govmdpi.com. Its presence has been observed at sites of carcinogenesis induced by chronic infection and various inflammatory conditions in both animal models and clinical specimens nih.govresearchgate.netmdpi.com. The accumulation of this compound during the progression from chronic inflammation to cancer suggests its potential as a biomarker for evaluating the risk of inflammation-mediated carcinogenesis, particularly at precancerous stages, and for predicting the prognosis of cancer patients nih.govspandidos-publications.comresearchgate.net.

Association with Chronic Inflammation and Cancer Risk

Chronic inflammation creates a microenvironment characterized by the generation of reactive species, which can inflict damage upon cellular macromolecules, including DNA nih.govd-nb.infomdpi.com. This compound is a direct product of this nitrative stress caymanchem.comglpbio.comnih.govresearchgate.netbioscience.co.uk. The formation of this compound has been demonstrated in tissues affected by chronic inflammation where cancer is likely to develop nih.govmdpi.com. Studies have shown increased levels of this compound in various cancer-prone inflammatory diseases caused by different pathogens and factors nih.govd-nb.infomdpi.com. The presence of strong this compound formation in tumor tissues has also been associated with a poor prognosis nih.govspandidos-publications.comresearchgate.net.

The mutagenic potential of this compound, particularly its tendency to induce G→T transversions, provides a plausible mechanism by which it contributes to the accumulation of genetic alterations during chronic inflammation-driven carcinogenesis caymanchem.comglpbio.comnih.govresearchgate.netbioscience.co.uknih.gov. Furthermore, this compound has been detected in cells positive for stemness markers in certain parasite-associated cancer tissues, suggesting its potential role in the generation of mutant stem cells that can initiate the carcinogenic process d-nb.infomdpi.comcore.ac.uk.

Occurrence in Specific Cancers and Pre-cancerous Conditions

The formation of this compound has been investigated in various specific cancers and pre-cancerous conditions linked to chronic inflammation.

Lung Adenocarcinoma and Cigarette Smoke Exposure

Increased levels of this compound have been observed in the lung tissue of mice with conditional expression of mutant K-Ras(G12V) that developed lung adenocarcinoma caymanchem.comglpbio.combioscience.co.ukcaymanchem.com. Furthermore, elevated levels of this compound have been detected in the lung tissue and peripheral lymphocyte DNA of rats exposed to cigarette smoke, a well-established risk factor for lung cancer caymanchem.comglpbio.combioscience.co.ukcaymanchem.com. While some studies in humans have shown weak immunoreactivity for this compound in the cytoplasm of bronchial epithelial cells in control smokers, much higher guanine (B1146940) nitration has been observed in patients with idiopathic pulmonary fibrosis (IPF), a condition associated with increased lung cancer risk, compared to control subjects and patients with lung cancer atsjournals.orgatsjournals.org. This suggests that nitrative stress, indicated by this compound formation, may play a significant role in epithelial damage and aberrant regeneration in conditions like IPF, potentially increasing the risk of lung cancer development atsjournals.orgatsjournals.org.

Liver Fluke-Related Bile Duct Cancers (Cholangiocarcinoma)

Infestation with liver flukes, such as Opisthorchis viverrini and Clonorchis sinensis, is a major risk factor for cholangiocarcinoma, particularly in Southeast Asia d-nb.infobmbreports.orgscispace.comdovepress.com. Chronic inflammation induced by these parasites in the bile ducts leads to the generation of reactive species d-nb.infobmbreports.orgscispace.comdovepress.complos.orgnih.gov. Studies in hamsters infected with O. viverrini have demonstrated the formation of this compound in the biliary epithelium nih.govd-nb.infodovepress.complos.orgnih.gov. This nitrative DNA damage persists for extended periods and is enhanced by repeated infections dovepress.complos.org. The accumulation of this compound, alongside other DNA lesions, in bile duct epithelial cells exposed to chronic inflammation is thought to contribute to the initiation and promotion of cholangiocarcinoma d-nb.infobmbreports.orgscispace.comdovepress.complos.org. This compound has also been detected in cancer stem-like cells in O. viverrini-associated cholangiocarcinoma, highlighting its potential role in driving aggressive tumor features d-nb.infocore.ac.uk.

Gastric Mucosa in Helicobacter pylori-induced Gastritis

Helicobacter pylori infection is a primary cause of chronic gastritis and a significant risk factor for gastric carcinoma nih.govnih.govniph.go.jpniph.go.jpresearchgate.net. Chronic inflammation induced by H. pylori leads to increased production of reactive nitrogen and oxygen species in the gastric mucosa nih.govniph.go.jpniph.go.jp. Studies using immunofluorescence labeling have shown significantly higher levels of this compound in the gastric gland epithelium of gastritis patients with H. pylori infection compared to those without the infection nih.govnih.govniph.go.jpniph.go.jpresearchgate.net. The accumulation of this compound in gastric epithelial cells, along with increased cell proliferation, may contribute to the development of gastric carcinoma nih.gov. This compound is considered a promising biomarker for inflammation and a potential indicator of gastric cancer risk in the context of chronic H. pylori infection nih.govresearchgate.net.

Inflammatory Bowel Disease (IBD)

Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract associated with an increased risk of colorectal cancer caymanchem.comglpbio.combioscience.co.ukcaymanchem.comiiarjournals.orgnih.gov. Enhanced formation of this compound, indicative of nitrative damage, has been detected in the colon epithelial cells of mice in IBD models and in inflammatory conditions including IBD in humans caymanchem.comglpbio.combioscience.co.ukcaymanchem.comiiarjournals.orgnih.gov. In a mouse model of IBD, both this compound and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) were formed predominantly in epithelial cells of the inflamed colon nih.gov. The accumulation of these DNA lesions, coupled with epithelial cell proliferation, is believed to promote colonic carcinogenesis in the context of IBD nih.gov.

Data Tables:

| Cancer Type / Condition | Associated Inflammatory Cause(s) | Presence of this compound | Location of this compound Formation |

| Lung Adenocarcinoma | Mutant K-Ras(G12V), Cigarette Smoke Exposure, Idiopathic Pulmonary Fibrosis | Increased levels observed caymanchem.comglpbio.combioscience.co.ukcaymanchem.comatsjournals.orgatsjournals.org | Lung tissue, peripheral lymphocyte DNA (in rats), bronchial epithelial cells, metaplastic epithelial cells caymanchem.comglpbio.combioscience.co.ukcaymanchem.comatsjournals.orgatsjournals.org |

| Cholangiocarcinoma | Opisthorchis viverrini, Clonorchis sinensis infestation | Formation demonstrated nih.govd-nb.infobmbreports.orgscispace.comdovepress.complos.orgnih.gov | Biliary epithelium, cancer stem-like cells nih.govd-nb.infocore.ac.ukbmbreports.orgscispace.comdovepress.complos.orgnih.gov |

| Gastric Carcinoma (from H. pylori gastritis) | Helicobacter pylori infection | Significantly higher levels in infected patients nih.govnih.govniph.go.jpniph.go.jpresearchgate.net | Gastric gland epithelium, inflammatory cells nih.govnih.govniph.go.jpniph.go.jpresearchgate.net |

| Colorectal Cancer (from IBD) | Inflammatory Bowel Disease | Enhanced formation detected caymanchem.comglpbio.combioscience.co.ukcaymanchem.comiiarjournals.orgnih.gov | Colon epithelial cells caymanchem.comglpbio.combioscience.co.ukcaymanchem.comiiarjournals.orgnih.gov |

Asbestos-Related Lung Carcinogenesis

Chronic inflammation is considered to play a significant role in asbestos-induced lung carcinogenesis, leading to lung cancer and malignant mesothelioma. jst.go.jpnih.govresearchgate.net Reactive oxygen and nitrogen species generated under inflammatory conditions are thought to contribute to this process by causing DNA damage. jst.go.jpnih.govresearchgate.net

Studies have demonstrated the formation of this compound in the lung tissues of both asbestos-exposed mice and humans. jst.go.jpnih.govoup.commdpi.comnih.govresearcher.life In subjects without mesothelioma, the staining intensity of this compound in lung tissues showed a significant correlation with the content of amphibole asbestos (B1170538) fibers, but not with chrysotile or non-asbestos fibers. nih.govresearchgate.net This finding suggests that the generation of reactive species and subsequent DNA damage are largely attributable to amphibole fibers. nih.govresearchgate.net In asbestos-exposed mice, this compound was observed in the nucleus of bronchial epithelial cells. mdpi.com

The association between this compound formation and asbestos content in human lung tissues suggests that this compound could serve as a potential biomarker to evaluate asbestos exposure and predict carcinogenic risk. jst.go.jpnih.govresearchgate.net

Oral Squamous Cell Carcinoma (OSCC) and Oral Lichen Planus (OLP)

Oral lichen planus (OLP) is a chronic inflammatory condition of the oral mucosa that has been clinically linked to the development of oral cancer, specifically oral squamous cell carcinoma (OSCC). nih.govnih.govresearchgate.netthejcdp.com

Research using double immunofluorescence labeling has shown the accumulation of this compound and 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) in the oral epithelium of patients with OLP and OSCC biopsy specimens. nih.govnih.gov In contrast, little or no immunoreactivity for these DNA lesions was observed in normal oral mucosa. nih.govnih.gov Colocalization of this compound with inducible nitric oxide synthase (iNOS) was also found in the oral epithelium of both OLP and OSCC, as well as in inflammatory cells. nih.govnih.gov This colocalization suggests that iNOS-dependent DNA damage may contribute to the malignant transformation of OLP into oral cancer. nih.govnih.gov Immunoreactivity of 3-nitrotyrosine (B3424624), a marker of protein tyrosine nitration and inflammation, was also observed in oral epithelial cells and colocalized with this compound in OLP and OSCC patients. nih.govnih.gov

The presence of potentially mutagenic DNA lesions like this compound and 8-oxodG in OLP and OSCC supports their potential role in the development of oral cancer from OLP. nih.govnih.gov

Nasopharyngeal Carcinoma and Epstein-Barr Virus (EBV)

Nasopharyngeal carcinoma (NPC) is strongly associated with Epstein-Barr virus (EBV) infection, particularly in endemic regions such as southern China. nih.govnih.gov Reactive nitrogen and oxygen species are believed to contribute to inflammation-related carcinogenesis in NPC through DNA damage. nih.gov

Studies examining nasopharyngeal tissue specimens from patients in southern China have shown that this compound is formed in the epithelial cells of EBV-positive patients with chronic nasopharyngitis. nih.govnih.gov The intensity of this compound staining was significantly stronger in the cancer cells of NPC patients compared to those with chronic nasopharyngitis. nih.govnih.gov Intensive immunoreactivity of iNOS was detected in the cytoplasm of this compound-positive cancer cells. nih.govnih.gov

The mechanism for EBV-induced this compound formation in nasopharyngeal epithelial cells involves viral proteins like latent membrane protein 1 (LMP1) and host factors. nih.govnih.gov LMP1 can induce the expression and nuclear accumulation of epidermal growth factor receptor (EGFR), which interacts with STAT3, leading to the transcriptional activation of iNOS. nih.govnih.gov Interleukin (IL)-6, expressed in macrophages of EBV-infected patients, also mediates STAT3 expression. nih.govnih.gov In vitro studies have shown that in LMP1-expressing cells, nuclear accumulation of EGFR occurs, and the addition of IL-6 induces phosphorylated STAT3 and iNOS, resulting in this compound formation. nih.govnih.gov These findings suggest that nuclear accumulation of EGFR and STAT3 activation by IL-6 are key factors in iNOS expression and the subsequent DNA damage, contributing to EBV-mediated NPC. nih.govnih.gov

Furthermore, this compound has been detected in CD44v6- and ALDH1A1-positive stem cells in NPC tissues, suggesting the involvement of stem cells in this process. researchgate.netresearchgate.net

Malignant Fibrous Histiocytoma (MFH)

Malignant fibrous histiocytoma (MFH) is a type of soft tissue sarcoma that is often accompanied by inflammatory responses. nih.gov Chronic inflammation and the reactive species generated by inflammatory cells are considered to play a role in MFH carcinogenesis and progression. nih.govnih.govspandidos-publications.comresearchgate.net

Immunohistochemical analyses of clinical specimens from MFH patients have revealed the formation of this compound predominantly in the nuclei of tumor cells and inflammatory cells within the tumor tissues. nih.govnih.govspandidos-publications.comresearchgate.netresearchgate.net Little or no immunoreactivity was observed in adjacent non-tumor tissues. nih.govspandidos-publications.comresearchgate.netresearchgate.net

Quantitative analysis showed significantly higher levels of both this compound and HIF-1α in the tissue specimens of deceased patients compared to those of living subjects. nih.govspandidos-publications.comresearchgate.netresearchgate.net Survival analysis using the Kaplan-Meier method demonstrated a significant difference in survival curves between patients with high and low staining of this compound (p=0.00003). nih.govspandidos-publications.comresearchgate.net This strong association between high this compound staining and poor prognosis suggests a significant role for the iNOS-dependent this compound formation pathway, influenced by HIF-1α and NF-κB, in the progression of inflammation-related cancer like MFH. nih.govspandidos-publications.comresearchgate.netresearchgate.net Colocalization of this compound with HIF-1α, iNOS, and NF-κB has been observed in MFH tissues. nih.govnih.govspandidos-publications.comresearchgate.net

Impact of Industrial Chemicals (e.g., Carbon Nanomaterials, Indium Compounds)

Exposure to certain industrial chemicals, particularly particulate and fibrous substances, can induce chronic inflammation in biological systems, potentially leading to carcinogenesis. oup.comnih.gov Under these inflammatory conditions, reactive nitrogen species are generated, leading to the formation of DNA lesions like this compound. oup.comnih.gov

Studies have shown that carbon nanomaterials, including carbon black and multi-walled carbon nanotubes, induce this compound formation in RAW 264.7 macrophages and A549 human lung epithelial cells. oup.comnih.govresearcher.liferesearchgate.net This process involves the cellular uptake of these materials. oup.com

Similarly, indium compounds, widely used in manufacturing displays, have been shown to cause interstitial pneumonia and lung cancer in exposed individuals and animals. researchgate.netresearchgate.net Indium compounds, including nanoparticles of indium oxide (In2O3) and indium-tin oxide (ITO), and indium chloride (InCl3), induce this compound formation in human lung epithelial cells. researchgate.netresearchgate.net This induction appears to involve the release of damage-associated molecular patterns from exposed cells oup.comnih.gov and the HMGB1-RAGE-TLR9 pathway. researchgate.netresearchgate.net Inhibition of nitric oxide synthase and endocytosis also largely reduces this compound formation induced by indium compounds. researchgate.net These findings suggest that inflammation-mediated DNA damage via this pathway may contribute to indium-induced genotoxicity in the respiratory system. researchgate.netresearchgate.net

Correlation with Inflammatory Grade and Tumor Progression

This compound is recognized as a specific marker of nitrative DNA damage that occurs during chronic inflammation and is intimately involved in the process of inflammation-related carcinogenesis and tumor progression. mdpi.comnih.govnih.govnih.govspandidos-publications.comresearchgate.netmdpi.comresearchgate.net The accumulation of this compound has been observed during the carcinogenic process in clinical specimens of cancer-prone inflammatory diseases caused by various pathogens and inflammatory conditions. nih.gov

Strong formation of this compound in tumor tissues has been closely associated with poor prognosis and tumor invasion in various cancers. nih.govnih.govnih.govspandidos-publications.commdpi.comresearchgate.net For instance, in cholangiocarcinoma patients, this compound was formed to a much greater extent in cancerous tissues than in adjacent non-cancerous tissues and was associated with tumor invasion. nih.gov

The interplay between DNA damage and inflammation creates a vicious cycle that drives cancer development and progression. mdpi.comresearchgate.net DNA damage can induce a pro-inflammatory microenvironment characterized by hypoxia, with factors like HMGB1 playing a key role. mdpi.comresearchgate.net This environment, involving the interaction of HIF-1α, NF-κB, and HMGB1, sustains DNA damage and the accumulation of mutations, thereby promoting tumor progression and worsening prognosis. mdpi.comresearchgate.net

Potential as a Prognostic Biomarker in Cancer

Based on numerous findings, this compound is considered a potential or excellent candidate prognostic and predictive biomarker for inflammation-related carcinogenesis and tumor progression. nih.govresearchgate.netnih.govnih.govnih.govspandidos-publications.comresearchgate.netmdpi.com

Strong this compound formation in tumor tissues has been consistently associated with poor outcomes in various cancers. nih.govnih.govnih.govspandidos-publications.commdpi.com It can be used to evaluate the risk of inflammation-related carcinogenesis and the prognosis of cancer patients. nih.govmdpi.com In the case of MFH, significantly higher levels of this compound were observed in deceased patients, and strong staining was associated with a poor prognosis, making it a promising biomarker alongside HIF-1α for evaluating tumor progression. nih.govnih.govspandidos-publications.comresearchgate.netresearchgate.net

Other Inflammatory and Degenerative Diseases

Beyond its implication in inflammation-related carcinogenesis, this compound has been investigated for its involvement in a range of other inflammatory and degenerative processes.

Viral Pneumonia (Influenza, Sendai Virus)

Studies investigating viral pneumonia induced by influenza and Sendai viruses in mice have demonstrated the formation of 8-nitroguanosine (B126670) in the infected lungs. This modification was observed predominantly in the cytosol of bronchial and bronchiolar epithelial cells, the primary sites of these viral infections. nih.govnih.gov The formation of 8-nitroguanosine was found to be dependent on the presence of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a precursor to RNS. nih.govnih.gov The temporal profile of 8-nitroguanosine production correlated with that of NO and 3-nitrotyrosine generation following influenza virus infection. nih.govnih.gov The presence of 8-nitroguanosine in airway epithelial cells, where Sendai virus replicates, suggests that guanosine (B1672433) nitration may contribute to NO-dependent viral mutagenesis. nih.gov Furthermore, the formation of 8-nitroguanosine in vivo suggests a potential role for NO-induced nitrative stress in the pathogenesis of viral pneumonia. nih.govnih.gov

Idiopathic Pulmonary Fibrosis

This compound has been detected in the lung tissues of patients with idiopathic pulmonary fibrosis (IPF). guidetopharmacology.orgfishersci.co.ukuni.lu Immunohistochemical analysis revealed weak immunoreactivity for this compound in the cytoplasm of bronchial epithelial cells in control lungs. guidetopharmacology.orgfishersci.co.ukuni.lu However, in IPF lungs, strong this compound staining was observed in the cytoplasm of metaplastic regenerated epithelial cells overlying dense fibrotic lesions. guidetopharmacology.orgfishersci.co.ukuni.lu This staining colocalized with the staining of inducible and endothelial NO synthases, as well as 8-oxodeoxyguanosine, a marker of oxidative DNA damage. guidetopharmacology.orgfishersci.co.ukuni.lu Quantitative immunofluorescence analysis indicated significantly higher guanine nitration in patients with IPF compared to control subjects and patients with lung cancer. guidetopharmacology.orgfishersci.co.ukuni.lu These findings suggest that nitrative stress induced by NO may contribute to the pathogenesis of epithelial cell damage and aberrant regeneration observed in IPF. guidetopharmacology.orgfishersci.co.ukuni.lu Guanine nitration is considered a potential major risk factor for the development of lung cancer in individuals with IPF. guidetopharmacology.orgfishersci.co.ukuni.lu

Gouty Arthritis

Increased levels of this compound have been found in the blood of patients experiencing inflammatory gouty arthritis. uni.lu A study comparing patients with high inflammation, low inflammation, and healthy controls demonstrated significantly increased levels of this compound in the high and low inflammatory groups compared to the non-inflammatory control group. uni.lu These elevated levels correlated with markers of inflammation, including C-reactive protein (CRP), leukocyte count, and uric acid concentration. uni.lu This suggests that the inflammatory processes characteristic of gout induce DNA damage, at least in part, through the increased formation of this compound mediated by endogenous production of NO and reactive oxygen species (ROS). uni.lu

Neurodegenerative Diseases

Nitrative stress, and consequently the formation of this compound, has been implicated in the pathogenesis of various neurodegenerative diseases. nih.gov The generation of reactive nitrogen species, such as peroxynitrite, is associated with pathological processes in neurodegenerative conditions. While this compound is considered a product of this nitrative damage, specific detailed research findings on its direct role or application as a biomarker within particular neurodegenerative diseases were not extensively detailed in the examined literature. nih.gov

Recurrent Pregnancy Loss (RPL)

Oxidative and nitrosative stress biomarkers, including this compound, have been investigated in the context of recurrent pregnancy loss (RPL). nih.gov Studies have reported significantly higher median levels of this compound in the urine of women with RPL compared to control groups. nih.gov Quantitative analysis indicated that the risk of RPL was significantly increased in women with higher levels of this compound. nih.gov For instance, the adjusted odds ratio for RPL associated with this compound levels in the third tertile was approximately 3.27 times higher than that in the first tertile. nih.gov These findings suggest that elevated levels of this compound are associated with an increased risk of RPL and highlight its potential as a biomarker for this condition. nih.gov

Interactive Data Table: this compound Levels and RPL Risk

| Group | Median this compound (ng/mL) | Adjusted OR (95% CI) for RPL (Third vs. First Tertile) | p-value |

| RPL | 6.15 | 3.27 (1.66–6.43) | < 0.05 |

| Control | 3.76 | - | - |

*Data derived from a case-control study on recurrent pregnancy loss. nih.gov

Thyroid Hormone Homeostasis

Associations between oxidative/nitrosative stress biomarkers, including this compound, and thyroid hormone levels have been explored in pregnant women. Research indicates that this compound levels are negatively and significantly associated with thyroid-stimulating hormone (TSH) levels. Conversely, this compound levels show a positive and significant association with levels of thyroxine (T4) and free T4. These findings suggest that an imbalance of nitrosative stress, as reflected by this compound levels, may contribute to alterations in thyroid hormone homeostasis during pregnancy.

Arsenic-induced Neurological Damage

Arsenic exposure is known to induce the overproduction of reactive nitrogen species (RNS) within brain tissue, leading to damage to nucleic acids in nerve cells. nih.govnih.gov this compound is recognized as one of the primary products resulting from the reaction between guanine and peroxynitrite (ONOO⁻), a potent RNS. nih.gov Studies in mice exposed to arsenic have demonstrated an increase in this compound levels in brain tissue, specifically in the cerebral and cerebellar cortexes. nih.govnih.govscispace.comoup.com This elevated presence of this compound correlates with observed pathological changes in the nervous cells, including axonal disappearance, cytoplasmic vacuolar degeneration, and karyolysis. nih.gov The expression of this compound in brain tissue of mice exposed to arsenic has been shown to be dose-dependent. nih.gov These findings suggest that arsenic-induced neurotoxicity involves the formation of this compound due to RNS overproduction, potentially modifying RNA within the cells. nih.gov

This compound as a Biomarker

The formation of this compound is a significant molecular event that can serve as a valuable biomarker in various biological contexts. nih.govnih.gov Its presence indicates damage caused by reactive nitrogen species and is particularly relevant in conditions involving inflammation and oxidative/nitrative stress. researchgate.netbiolog.deplos.org

Biomarker of Inflammation-Related DNA Damage

Chronic inflammation is a significant contributor to environmental carcinogenesis, accounting for a substantial percentage of cancer cases. nih.govnih.govmdpi.com Under inflammatory conditions, reactive oxygen and nitrogen species are generated by inflammatory and epithelial cells, which can cause DNA damage. nih.govnih.govmdpi.com this compound is identified as a mutagenic DNA lesion that forms during chronic inflammation. researchgate.netnih.govnih.gov Research has shown the accumulation of this compound in the carcinogenic process in clinical specimens from individuals with cancer-prone inflammatory diseases caused by various pathogens, including human papillomavirus and Epstein–Barr virus. nih.gov Strong formation of this compound in tumor tissues has also been associated with a poor prognosis. nih.gov Based on these observations, this compound is considered a potential biomarker for evaluating the risk of inflammation-related carcinogenesis and predicting the prognosis of cancer patients. mdpi.comnih.govnih.gov Its formation has been observed to a greater extent in cancerous tissue compared to adjacent non-cancerous tissue and increases with inflammatory grade. mdpi.com

Biomarker of Nitrative Stress

This compound is a direct product of nitrative DNA damage induced by reactive nitrogen species, particularly peroxynitrite. researchgate.netmdpi.combiolog.deplos.orgmdpi.com The reaction of nitric oxide (NO) with superoxide (B77818) (O₂⁻) forms peroxynitrite (ONOO⁻), which then interacts with guanine to produce nitrative lesions like this compound. nih.gov Therefore, this compound is considered a specific and useful biomarker of nitrative stress. researchgate.netbiolog.deplos.orgmdpi.comnih.gov Its formation reflects the extent of damage caused by RNS in biological systems. biolog.de

Biomarker for Environmental Exposure (e.g., Asbestos)

Exposure to environmental carcinogens can induce chronic inflammation and subsequent DNA damage. Asbestos is a known cause of lung cancer and malignant mesothelioma, with chronic inflammation implicated in its carcinogenic mechanism. nih.govnih.govjst.go.jpresearchgate.net Studies have investigated the relationship between this compound formation and asbestos exposure in human lung tissues. nih.govjst.go.jpresearchgate.net Results indicate that the formation of the nitrative DNA lesion this compound is associated with the content of asbestos, particularly amphibole fibers, in lung tissues of individuals without mesothelioma. nih.govjst.go.jpresearchgate.net This association suggests that this compound can serve as a biomarker to evaluate asbestos exposure and the associated carcinogenic risk. mdpi.comnih.govjst.go.jpresearchgate.net

Considerations for Stability in Biological Samples (e.g., DNA vs. RNA)

The chemical stability of this compound in biological samples is an important consideration for its quantitative analysis as a biomarker. This compound formed within DNA is chemically unstable and can undergo spontaneous depurination, leading to the release of the modified base and the formation of an apurinic site. researchgate.netmdpi.comnih.govnih.gov This instability in DNA can potentially complicate its accurate measurement. nih.gov In contrast, this compound present in RNA appears to be relatively more stable than its counterpart in DNA. mdpi.comniph.go.jp While this compound in DNA has a reported half-life of 1-4 hours at 37°C and pH 7.4, 8-nitroguanosine (this compound in RNA) is more stable, with a half-life of approximately 5 hours at 37°C and several weeks at 5°C. niph.go.jp Aqueous solutions of this compound itself are relatively stable at 4°C for several months in the absence of oxidizing agents. biolog.deniph.go.jp These differences in stability between DNA and RNA forms of this compound need to be considered when analyzing biological samples.

Analytical Methodologies for 8 Nitroguanine Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and quantification of 8-nitroguanine from complex biological samples. These techniques allow for the isolation of this compound from interfering substances before detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique used for the separation of various compounds, including modified nucleobases like this compound. google.com The separation is achieved by differential partitioning of the analyte between a stationary phase and a mobile phase.

Coupled with Electrochemical Detection (ECD)

HPLC coupled with electrochemical detection (ECD) has been a sensitive method for quantifying this compound. mdpi.comaacrjournals.orgwho.intokayama-u.ac.jpd-nb.info This detection method relies on the electrochemical activity of this compound. A sensitive reverse-phase HPLC method with a dual-mode electrochemical detector has been applied to detect femtomole levels of this compound. acs.org This setup typically involves a reduction step at the first electrode followed by detection of the reduced product by oxidation at a second electrode. acs.org For instance, one method utilized four sequential electrodes: the first to oxidize interfering compounds, the next two to reduce nitrated bases, and the final one to quantitate the reduced derivatives. who.int This approach, often combined with immunoaffinity purification, has been used to quantify this compound in biological samples such as urine. aacrjournals.orgwho.int Studies have employed HPLC-ECD following immunoaffinity purification to measure this compound in urine, suggesting its potential as a biomarker for nitrative damage. mdpi.comokayama-u.ac.jp

Reverse-Phase HPLC

Reverse-phase HPLC is a common mode of separation used for this compound analysis. aacrjournals.orggoogle.comnih.govoup.com In this technique, the stationary phase is non-polar, and the mobile phase is polar. This allows for the separation of compounds based on their hydrophobicity. Reverse-phase HPLC has been used for the purification of this compound. google.comnih.govoup.com It has also been employed in methods where this compound is chemically reduced to 8-aminoguanine (B17156) prior to analysis. google.com While effective, some studies have noted that this compound may not be well-retained on some reversed-phase columns, potentially decreasing separation efficiency. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of this compound, offering high sensitivity and specificity. mdpi.comnih.govuni-freiburg.denih.govnih.govtandfonline.comorcid.org LC-MS/MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This allows for the selective detection of this compound based on its mass-to-charge ratio and fragmentation pattern. LC-MS/MS methods have been developed for the direct determination of this compound in DNA hydrolysates. nih.gov These methods have demonstrated sensitive detection limits and good inter- and intraday imprecision. nih.gov

Online Solid-Phase Extraction (SPE) LC-MS/MS

Online solid-phase extraction (SPE) coupled with LC-MS/MS is a technique that integrates sample cleanup and preconcentration with chromatographic separation and mass spectrometric detection. mdpi.comnih.govnih.govrhhz.netmdpi.commdpi-res.comresearchgate.net This approach helps to reduce matrix effects and improve the sensitivity of the analysis. An online SPE LC-MS/MS method with chemical derivatization using 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG) has been developed for the sensitive and precise measurement of this compound in DNA. mdpi.comnih.govrhhz.net Online SPE in this method effectively removes unreacted derivatization reagent before the LC and MS analysis, avoiding ion-source contamination. mdpi.comnih.gov This method has shown significantly increased sensitivity compared to direct LC-MS/MS without derivatization. mdpi.comnih.govrhhz.netresearchgate.net

Isotope-Dilution LC-MS/MS

Isotope-dilution LC-MS/MS is considered a highly accurate and reliable method for the quantification of analytes, including this compound. mdpi.comnih.govnih.govorcid.org This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., [13C2,15N]-8-nitroguanine) to the sample. mdpi.com The ratio of the analyte to the internal standard is measured by mass spectrometry, which helps to compensate for variations during sample preparation and analysis, leading to improved accuracy and precision. mdpi.comnih.gov The use of isotope-labeled internal standards in LC-MS/MS methods for this compound has resulted in very low detection limits and good imprecision. mdpi.comnih.gov This method, often combined with online SPE and derivatization, facilitates accurate and sensitive detection of cellular this compound. mdpi.comnih.gov

Derivatization Strategies for Enhanced Detection

Chemical derivatization is often employed to improve the detection sensitivity and specificity of this compound by altering its physicochemical properties, such as enhancing ionization efficiency or enabling detection by specific methods.

6-Methoxy-2-naphthyl Glyoxal Hydrate (MTNG) Derivatization

Derivatization with 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) has been developed as a strategy to enhance the detection of this compound, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS/MS) rhhz.netnih.govnih.gov. This method involves the reaction of MTNG with this compound to form a stable derivative, 8-nitroG-MTNG researchgate.netnih.gov.

Research has demonstrated that MTNG derivatization significantly improves the sensitivity of this compound detection. One study utilizing online solid-phase extraction (SPE) coupled with LC-MS/MS and MTNG derivatization reported a detection limit as low as 0.015 nM nih.govnih.gov. Optimization studies for this method revealed that an excess of MTNG is necessary to achieve complete derivatization in DNA hydrolysates, with a molar ratio of MTNG to this compound of 3740:1 being effective mdpi.comnih.govnih.gov. Using an even higher concentration of MTNG (14.0 mM) was found to ensure complete derivatization in variable biological matrices nih.gov. The integration of online SPE in this method helps to remove excess unreacted MTNG before MS analysis, thereby reducing ion-source contamination and increasing method specificity mdpi.comnih.govnih.gov. This approach has shown good correlation and consistency when compared to direct LC-MS/MS methods without derivatization nih.govnih.gov.

Studies applying this method to calf thymus DNA treated with peroxynitrite have shown a dose-dependent increase in this compound formation with increasing peroxynitrite concentrations. For instance, treatment with 2.5 µM peroxynitrite resulted in this compound formation at a level of 211 µmol/mol of guanine (B1146940), while 200 µM peroxynitrite led to a maximum level of 5823 µmol/mol of guanine mdpi.com.

Chemical Reduction to 8-Aminoguanine

Another derivatization strategy involves the chemical reduction of this compound to 8-aminoguanine researchgate.netnih.gov. This approach is often coupled with high-performance liquid chromatography (HPLC) for analysis researchgate.netnih.govgoogle.com.

The reduction of this compound to 8-aminoguanine can be achieved using reducing agents such as sodium hydrosulfite mdpi.com. This conversion allows for the detection and quantification of 8-aminoguanine as an indicator of the initial this compound levels. Early methods using HPLC with electrochemical detection (ECD) for the analysis of this compound in acid-hydrolyzed DNA involved this chemical reduction step researchgate.netnih.gov. While effective, the reproducibility of methods relying on reduction with agents like sodium hydrosulfite can be affected by variations in reaction efficiencies mdpi.com.

Research using this reduction strategy coupled with HPLC-ECD has been applied to study the formation of this compound in DNA treated with peroxynitrite in vitro, demonstrating a dose-dependent formation researchgate.netnih.gov. This method has also been used to analyze urinary this compound levels, with detection limits reported at 25 fmol/injection for this compound after reduction and detection of 8-aminoguanine who.intnih.gov.

Immunochemical Methods

Immunochemical methods leverage the specificity of antibodies to detect and localize this compound in biological samples. These techniques are valuable for both qualitative assessment and semi-quantitative analysis in tissues and cells.

Immunohistochemistry (IHC)

Immunohistochemistry (IHC) is a widely used technique for the detection and localization of this compound in tissue sections cenmed.commdpi.comrhhz.netnih.govnih.govoup.comfishersci.cadojindo.comctdbase.orgsigmaaldrich.comresearchgate.net. This method utilizes specific antibodies that bind to this compound, allowing its visualization within the cellular context of tissues.

IHC has been instrumental in demonstrating the presence of this compound formation in various tissues and its association with inflammatory conditions and carcinogenesis nih.govnih.govmdpi.comspringernature.com. Studies have shown this compound immunoreactivity in cancer cells and inflamed tissues nih.govmdpi.com. For example, intensive immunoreactivity of this compound has been observed in cancerous tissues, often correlating with the intensity of inflammation nih.govmdpi.com. Research in animal models and clinical specimens has utilized IHC to show this compound formation at sites of carcinogenesis induced by chronic infection and inflammation nih.govnih.govspringernature.com. Strong this compound staining in tumor tissues has been associated with a poor prognosis in some cancers nih.gov.

Specific antibodies, such as monoclonal antibody NO2-52 and certain polyclonal antibodies, have been developed and characterized for their specificity to this compound, with minimal cross-reactivity to normal guanine or other modified bases like 8-hydroxyguanine (B145757) dojindo.comcosmobio.co.jpmerckmillipore.com. IHC protocols using these antibodies have been established for detecting this compound formation in biopsy specimens and animal tissues springernature.com.

While IHC provides valuable spatial information and semi-quantitative data on this compound distribution, the specificity of antibodies against single modified bases like this compound has been a subject of discussion due to potential cross-reactivity with abundant guanine bases mdpi.com. However, highly specific antibodies have been developed to mitigate this concern dojindo.comcosmobio.co.jpmerckmillipore.com.

Immunocytochemistry

Immunocytochemistry is similar to IHC but is applied to cultured cells rather than tissue sections oup.comctdbase.org. This method allows for the detection and visualization of this compound within individual cells.

Immunocytochemistry has been used to assess the formation of this compound in various cell types under different experimental conditions. For instance, dual staining immunocytochemistry has been employed to detect and quantify this compound alongside other DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) in cultured cells researchgate.net. Studies using immunocytochemistry have shown the localization of this compound immunoreactivity within the nuclei of cells researchgate.net. This technique can also be used for the semi-quantitative assessment of this compound levels in cells by measuring fluorescence intensity researchgate.net.

Specific antibodies validated for IHC are often applicable to immunocytochemistry for this compound detection sigmaaldrich.commerckmillipore.com.

Immunoaffinity Purification

Immunoaffinity purification is a technique used for the selective isolation and enrichment of this compound from complex biological matrices using antibodies immobilized on a solid support nih.govcenmed.com. This method serves as a crucial sample preparation step to reduce matrix interference and concentrate the analyte before subsequent analysis by highly sensitive techniques such as HPLC or LC-MS/MS.

Immunoaffinity columns packed with anti-8-nitroguanine antibodies have been developed for purifying this compound from biological samples like urine nih.govwho.intnih.gov. This purification step significantly improves the accuracy and sensitivity of downstream quantification methods by removing interfering substances present in the sample matrix who.intnih.gov.

Studies have successfully coupled immunoaffinity purification with HPLC-ECD for the quantitative analysis of urinary this compound who.intnih.gov. This combined approach allowed for the detection of this compound in human urine and revealed higher levels in smokers compared to non-smokers who.intnih.gov. Immunoaffinity purification is also mentioned as a potential application for certain anti-8-nitroguanosine antibodies, which can cross-react with this compound cosmobiousa.com.

Polyclonal and Monoclonal Antibodies

Polyclonal and monoclonal antibodies against this compound have been utilized for its detection, particularly in immunohistochemical methods applied to inflamed tissues. mdpi.comnih.gov For instance, rabbit polyclonal anti-8-nitroguanine antibodies and mouse monoclonal anti-8-nitroguanine antibodies have been used in immunohistochemical analyses. nih.govjst.go.jp Monoclonal antibody NO₂G52 is reported to have high specificity for this compound and 8-nitroguanosine (B126670), showing no significant cross-reactivity with normal nucleotide bases, 8-hydroxyguanine, 8-hydroxydeoxyguanosine, 3-nitrotyrosine (B3424624), xanthine, or 2-nitroimidazole. dojindo.com Polyclonal anti-nitroguanosine antibodies also recognize both this compound and 8-nitroguanosine without cross-reacting with normal guanosine (B1672433), guanine, 8-hydroxyguanine, or 3-nitrotyrosine. dojindo.com These antibodies can be used for immunostaining of tissues, including rodent tissues. dojindo.com However, the specificity of antibodies against single oxidized bases like 8-oxo-7,8-dihydroguanine has been questioned due to potential cross-reactivity with abundant guanine bases. mdpi.comnih.gov

Enzyme-linked immunosorbent assay (ELISA) kits based on competitive ELISA principles are also available for the quantitative determination of this compound in biological samples, including serum, plasma, and cell culture supernatant. mybiosource.comfn-test.com These kits typically involve competition between this compound in the sample and a fixed amount of this compound coated on a microplate for binding sites on a detection antibody. fn-test.com

Detection in Various Biological Samples

This compound has been detected in a variety of biological matrices, providing insights into the extent of nitrative damage in different physiological and pathological conditions.

DNA Hydrolysates

Detection of this compound in DNA hydrolysates is a common approach to assess DNA nitration. Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose. A sensitive and reliable LC-MS/MS method for the direct determination of peroxynitrite-derived this compound in DNA hydrolysates has been described, exhibiting a detection limit of 3 fmol and inter- and intraday imprecision of less than 10%. nih.gov Chemical derivatization coupled with online solid-phase extraction LC-MS/MS has also been developed for sensitive and precise measurement of this compound in DNA. mdpi.comnih.gov This method utilizes 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) derivatization, requiring an excess of MTNG for complete derivatization in DNA hydrolysates. mdpi.comnih.gov The online SPE helps prevent ion-source contamination. mdpi.comnih.gov This derivatization method has a detection limit as low as 0.015 nM and inter- and intraday imprecision below 5.0%. mdpi.comnih.gov While this compound formation has been observed in calf thymus DNA treated with peroxynitrite in a dose-dependent manner, the measurement of this compound in isolated DNA from cells or organs can be challenging due to its instability and loss during the DNA extraction process. mdpi.comnih.gov

Urine

This compound and its deamination product, 8-nitroxanthine, have been identified in human urine. aacrjournals.org Urinary excretion of this compound is investigated as a marker for nitrative damage in nucleic acids. aacrjournals.org High-performance liquid chromatography–electrochemical detection (HPLC-ECD) coupled with immunoaffinity purification has been used for the quantitative analysis of free this compound in urine. nih.gov While one study detected this compound in urine from both smokers and non-smokers using this method, with higher levels in smokers, another study using LC-MS/MS with derivatization did not detect this compound in human urine, suggesting potential interference in methods without derivatization. mdpi.comnih.govaacrjournals.org The detection limit for this compound in urine using HPLC-ECD following immunoaffinity purification was reported to be around 0.01 nM, with a low detection rate. mdpi.com ELISA kits are also available for the quantitative determination of this compound in urine samples. mybiosource.com

Lung Tissues

This compound formation has been observed in lung tissues, particularly in the context of inflammation and exposure to certain substances. Immunohistochemical analysis has revealed this compound staining in inflamed lung tissues. mdpi.comatsjournals.org Studies have shown increased this compound levels in the lung tissue of mice with conditional expression of mutant K-Ras(G12V) that developed lung adenocarcinoma, and in the lung tissue of cigarette smoke-exposed rats. caymanchem.com Immunostaining for this compound was found to be more extensive in lung tissues from patients with Idiopathic Pulmonary Fibrosis (IPF)/Usual Interstitial Pneumonia (UIP) and squamous cell carcinoma compared to control smokers and non-smokers. atsjournals.orgatsjournals.org In IPF, strong this compound staining was observed in metaplastic regenerated epithelial cells overlying fibrotic lesions, colocalizing with iNOS and eNOS. atsjournals.orgatsjournals.org this compound immunostaining has also been detected in inflammatory cells like macrophages and lymphocytes, and in endothelial cells in lung tissues. atsjournals.org Quantitative immunofluorescence image analysis indicated higher guanine nitration in patients with IPF than in control subjects and patients with lung cancer. atsjournals.orgatsjournals.org this compound formation has also been observed in lung tissues of asbestos-exposed mice and humans, with the staining intensity correlating with asbestos (B1170538) content in subjects without mesothelioma. oup.com

Blood and Peripheral Lymphocyte DNA

This compound has been detected in blood and peripheral lymphocyte DNA. Its detection in blood or urine samples has been explored as a non-invasive method for monitoring stress. google.com Increased levels of this compound have been reported in the peripheral lymphocyte DNA of cigarette smoke-exposed rats. caymanchem.com In human studies, the mean levels of this compound in DNA extracted from peripheral lymphocytes were found to be higher in light, moderate, and heavy smokers, as well as in lung cancer patients with heavy smoking, compared to non-smoking healthy controls. nih.gov ELISA kits are also available for the quantitative determination of this compound in serum and plasma samples. mybiosource.comfn-test.com

Cultured Cells (e.g., RAW 264.7 Macrophages, Human Lung Epithelial Cells)

The formation of this compound has been extensively studied in various cultured cell lines, including RAW 264.7 mouse macrophages and human lung epithelial cells (e.g., A549). nih.govdojindo.comoup.comjst.go.jpresearchgate.netnih.govoup.com Studies have shown that exposure to certain substances, such as indium oxide nanoparticles and carbon black nanoparticles, induces this compound formation in RAW 264.7 macrophages and A549 lung epithelial cells. oup.comjst.go.jpresearchgate.netnih.govoup.com This formation can occur in a dose-dependent manner and is associated with the generation of nitric oxide. jst.go.jpnih.govoup.com Immunocytochemistry is a common method used to detect this compound formation in cultured cells, often followed by quantitative image analysis to evaluate the extent of formation. jst.go.jpnih.govoup.com The cellular uptake of particles via endocytosis has been implicated in this compound formation in these cells. oup.comjst.go.jpresearchgate.netnih.govoup.com ELISA kits are also used for the quantitative determination of this compound in cell culture supernatants and cell or tissue lysates. fn-test.com

Table 1: Detection of this compound in Various Biological Samples

| Biological Sample | Detection Methods | Key Findings | Citations |

| DNA Hydrolysates | LC-MS/MS, LC-MS/MS with chemical derivatization and online SPE | Detectable, but unstable during DNA extraction; formation in peroxynitrite-treated DNA is dose-dependent. Derivatization improves sensitivity and specificity. | mdpi.com, nih.gov, nih.gov |

| Urine | HPLC-ECD coupled with immunoaffinity purification, LC-MS/MS with derivatization, ELISA | Detected in smokers and non-smokers (HPLC-ECD); not detected with sensitive LC-MS/MS with derivatization in healthy subjects; potential biomarker. | mdpi.com, nih.gov, aacrjournals.org, mybiosource.com, nih.gov |

| Lung Tissues | Immunohistochemistry, Quantitative immunofluorescence image analysis | Detected in inflamed tissues; increased levels in cigarette smoke-exposed rats, IPF/UIP, squamous cell carcinoma, and asbestos exposure; localized in epithelial and inflammatory cells. | mdpi.com, aacrjournals.org, atsjournals.org, caymanchem.com, oup.com, atsjournals.org |

| Blood and Peripheral Lymphocyte DNA | HPLC-ECD, ELISA | Explored as a non-invasive marker; increased levels in peripheral lymphocyte DNA of cigarette smoke-exposed rats and human smokers. | google.com, caymanchem.com, nih.gov |